An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS: 23000-12-6)
An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)ethanone (CAS: 23000-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,5-dimethyloxazol-4-yl)ethanone, a heterocyclic ketone with significant potential as a building block in medicinal chemistry and materials science. The document elucidates the compound's chemical identity, proposes a robust synthetic pathway based on established methodologies, and offers a predictive analysis of its spectral characteristics. Furthermore, it explores the chemical reactivity of its core functional groups and discusses its potential applications in drug discovery and agrochemical development, supported by insights into the broader role of oxazole-containing molecules. This guide is intended to be a valuable resource for researchers seeking to synthesize, characterize, and utilize this versatile chemical intermediate.
Introduction and Chemical Identity
1-(2,5-Dimethyloxazol-4-yl)ethanone is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole motif is a privileged scaffold in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other functional groups.[1] The title compound's structure, featuring a reactive acetyl group at the 4-position and methyl substitutions at the 2- and 5-positions, makes it an attractive intermediate for further chemical elaboration.[2] Its stable heterocyclic core and reactive ketone functionality provide a platform for constructing more complex molecular architectures.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 23000-12-6 | [2] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| IUPAC Name | 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | [3] |
| Boiling Point | 203.678°C at 760 mmHg | [2] |
| Storage | 2-8°C, sealed in a dry environment | [2][3] |
Proposed Synthesis Pathway: A Dakin-West/Robinson-Gabriel Approach
The overall synthetic strategy involves the initial formation of a key α-acylamino ketone intermediate via the Dakin-West reaction, followed by its cyclodehydration to yield the target oxazole.[5][6]
Caption: Proposed two-step synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone.
Step 1: Dakin-West Reaction to form the α-Acylamino Ketone Intermediate
The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone using an acid anhydride and a base, typically pyridine.[7] In this proposed synthesis, L-alanine serves as the readily available starting material.
Mechanism Insight: The reaction proceeds through the acylation of both the amino and carboxyl groups of the alanine. This is followed by an intramolecular condensation to form an oxazolone intermediate, which, after further acylation and decarboxylation, yields the desired α-acetamido ketone.[7]
Experimental Protocol: Synthesis of 3-Acetamidopentane-2,4-dione (Proposed Intermediate)
-
To a flask equipped with a reflux condenser and magnetic stirrer, add L-alanine (1.0 eq).
-
Add an excess of acetic anhydride (e.g., 5-10 eq) and pyridine (as solvent and base).
-
Heat the mixture to reflux (approximately 120-140°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of water or ice.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.
-
Purification can be achieved through column chromatography on silica gel.
Step 2: Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis is the intramolecular cyclization and dehydration of an α-acylamino ketone to form an oxazole.[6] This reaction is typically catalyzed by strong dehydrating agents.[5]
Mechanism Insight: The mechanism involves the protonation of one of the carbonyl oxygens of the α-acylamino ketone, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.
Experimental Protocol: Synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanone
-
Dissolve the α-acylamino ketone intermediate (1.0 eq) obtained from the Dakin-West reaction in a suitable solvent.
-
Add a strong dehydrating agent. Common choices include concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.[4][5] The choice of agent can significantly impact the reaction yield and may require optimization.
-
Heat the reaction mixture. The temperature will depend on the chosen dehydrating agent but typically ranges from 80°C to 150°C.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture and carefully pour it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 1-(2,5-dimethyloxazol-4-yl)ethanone.
Predictive Spectral Analysis
While experimental spectral data for 1-(2,5-dimethyloxazol-4-yl)ethanone is not widely published, a predictive analysis based on the known chemical shifts of similar structures can provide a reliable guide for its characterization.
Table 2: Predicted Spectroscopic Data
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.5-2.6 (s, 3H, acetyl-CH₃), ~2.4-2.5 (s, 3H, C5-CH₃), ~2.3-2.4 (s, 3H, C2-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~190-195 (C=O), ~158-162 (oxazole C2), ~148-152 (oxazole C5), ~135-140 (oxazole C4), ~28-32 (acetyl-CH₃), ~12-16 (C5-CH₃), ~10-14 (C2-CH₃) |
| IR (Infrared) | ν (cm⁻¹): ~1690-1710 (C=O stretch, aryl ketone), ~1600-1650 (C=N stretch, oxazole ring), ~1500-1580 (C=C stretch, oxazole ring) |
| Mass Spec. (EI) | m/z: 139 (M⁺), characteristic fragments corresponding to the loss of CH₃CO (m/z 96) and CH₃ (m/z 124) |
Rationale for Predictions: The predicted ¹H and ¹³C NMR chemical shifts are based on the typical ranges for methyl and acetyl groups attached to heterocyclic aromatic rings.[8][9] The downfield shift of the carbonyl carbon in the ¹³C NMR is characteristic of a ketone. The IR frequencies are consistent with the vibrational modes of an aryl ketone and the C=N and C=C bonds within the oxazole ring.[8] The mass spectrometry fragmentation pattern is predicted based on the likely cleavage of the acetyl and methyl groups from the parent molecular ion.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-(2,5-dimethyloxazol-4-yl)ethanone is primarily dictated by its two key functional groups: the acetyl group and the oxazole ring.
Caption: Key reaction pathways for 1-(2,5-dimethyloxazol-4-yl)ethanone.
Reactivity of the Acetyl Group
The ketone functionality is a versatile handle for a wide range of chemical transformations:
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This alcohol can then be used in esterification or etherification reactions.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can participate in aldol or Claisen-type condensation reactions to form carbon-carbon bonds.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, allowing for the introduction of diverse substituents.
-
Reductive Amination: The ketone can be converted into an amine through reaction with an amine or ammonia, followed by reduction of the resulting imine.
Reactivity of the Oxazole Ring
The 2,5-dimethyloxazole ring is a relatively stable aromatic system. However, it can undergo certain transformations:
-
Electrophilic Aromatic Substitution: While the oxazole ring is generally electron-deficient, the electron-donating methyl groups may provide sufficient activation for electrophilic substitution reactions, although this is less common than in more electron-rich heterocycles.
-
Deprotonation/Metalation: A sufficiently strong base could potentially deprotonate one of the methyl groups, creating a nucleophilic center for further reaction.
-
Ring Opening: Under harsh acidic or basic conditions, the oxazole ring can be cleaved.
Applications in Drug Discovery and Agrochemicals
1-(2,5-Dimethyloxazol-4-yl)ethanone is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[2] The oxazole core is present in a variety of pharmaceuticals and natural products, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1]
This compound can serve as a starting point for the development of:
-
Enzyme Inhibitors: The ketone can be elaborated into structures that mimic the transition state of enzymatic reactions, a common strategy in inhibitor design.
-
Receptor Agonists/Antagonists: The oxazole scaffold can be functionalized to interact with specific biological receptors.[10]
-
Novel Agrochemicals: The structural motifs present in this molecule are also found in some pesticides and herbicides.[11]
Safety and Handling
Based on available supplier information, 1-(2,5-dimethyloxazol-4-yl)ethanone should be handled with care in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
1-(2,5-Dimethyloxazol-4-yl)ethanone is a strategically important heterocyclic building block with considerable potential for applications in research and development, particularly in the fields of medicinal chemistry and agrochemicals. While a dedicated synthetic protocol is not yet published, this guide has outlined a robust and logical synthetic pathway based on the well-established Dakin-West and Robinson-Gabriel reactions. The predictive spectral data and analysis of its chemical reactivity provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their work. As the demand for novel heterocyclic compounds continues to grow, versatile intermediates like 1-(2,5-dimethyloxazol-4-yl)ethanone will undoubtedly play a crucial role in the discovery and development of new chemical entities.
References
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2,5-Dimethyloxazol-4-yl)ethanone [myskinrecipes.com]
- 3. 1-(2,5-Dimethyloxazol-4-yl)ethanone | 23000-12-6 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemconnections.org [chemconnections.org]
- 10. Application of the Dakin-West reaction for the synthesis of oxazole-containing dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
